molecular formula C22H32O3 B086452 17-Hydroxy-16beta-methyl-5beta-pregn-9(11)-ene-3,20-dione CAS No. 13656-78-5

17-Hydroxy-16beta-methyl-5beta-pregn-9(11)-ene-3,20-dione

Cat. No. B086452
CAS RN: 13656-78-5
M. Wt: 344.5 g/mol
InChI Key: SYVXMCCIFBTGFR-RJZNOWKXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

17-Hydroxy-16beta-methyl-5beta-pregn-9(11)-ene-3,20-dione, also known as 17α-Methyltestosterone, is a synthetic androgen that is used to treat hypogonadism and delayed puberty in males. It is also used in the treatment of breast cancer in women and in veterinary medicine to promote weight gain and improve muscle growth in livestock.

Mechanism Of Action

17-Hydroxy-16beta-methyl-5beta-pregn-9(11)-ene-3,20-dioneα-Methyltestosterone works by binding to androgen receptors in the body, which are found in various tissues, including the muscles, bones, and reproductive organs. Once bound, it activates the androgen receptor, leading to the activation of various signaling pathways that regulate gene expression and protein synthesis.

Biochemical And Physiological Effects

The biochemical and physiological effects of 17-Hydroxy-16beta-methyl-5beta-pregn-9(11)-ene-3,20-dioneα-Methyltestosterone are well documented. It promotes the development of male sexual characteristics, such as increased muscle mass, body hair growth, and deepening of the voice. It also stimulates the production of red blood cells and increases bone density.

Advantages And Limitations For Lab Experiments

17-Hydroxy-16beta-methyl-5beta-pregn-9(11)-ene-3,20-dioneα-Methyltestosterone is a useful tool for researchers studying the effects of androgens on the body. It has been used in a variety of in vitro and in vivo experiments to investigate its effects on gene expression, protein synthesis, and cell signaling pathways. However, its use is limited by its potential for toxicity and its effects on other physiological systems, such as the liver and cardiovascular system.

Future Directions

There are several areas of research that could be explored in relation to 17-Hydroxy-16beta-methyl-5beta-pregn-9(11)-ene-3,20-dioneα-Methyltestosterone. These include:
1. Investigating its potential as a treatment for muscle wasting and other conditions associated with aging.
2. Studying its effects on cognitive function and mood in both males and females.
3. Exploring its potential as a treatment for breast cancer and other hormone-sensitive cancers.
4. Investigating its effects on the immune system and its potential as an immunomodulatory agent.
5. Developing new synthetic androgens that are more selective in their effects and have fewer side effects.
Conclusion
17-Hydroxy-16beta-methyl-5beta-pregn-9(11)-ene-3,20-dioneα-Methyltestosterone is a synthetic androgen that has been extensively studied for its effects on the human body. It has a wide range of potential applications in medicine and veterinary science, but its use is limited by its potential for toxicity and its effects on other physiological systems. Further research is needed to fully understand its mechanisms of action and potential therapeutic uses.

Synthesis Methods

17-Hydroxy-16beta-methyl-5beta-pregn-9(11)-ene-3,20-dioneα-Methyltestosterone is synthesized from progesterone, a natural hormone found in the human body. The synthesis involves several steps, including oxidation, reduction, and alkylation. The final product is a white crystalline powder that is soluble in ethanol and acetone.

Scientific Research Applications

17-Hydroxy-16beta-methyl-5beta-pregn-9(11)-ene-3,20-dioneα-Methyltestosterone has been extensively studied for its effects on the human body. It has been used in clinical trials to investigate its potential as a treatment for various conditions, including male infertility, osteoporosis, and muscle wasting. It has also been studied for its effects on cognitive function, mood, and behavior.

properties

CAS RN

13656-78-5

Product Name

17-Hydroxy-16beta-methyl-5beta-pregn-9(11)-ene-3,20-dione

Molecular Formula

C22H32O3

Molecular Weight

344.5 g/mol

IUPAC Name

(5R,8S,10S,13S,14S,16S,17R)-17-acetyl-17-hydroxy-10,13,16-trimethyl-2,4,5,6,7,8,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C22H32O3/c1-13-11-19-17-6-5-15-12-16(24)7-9-20(15,3)18(17)8-10-21(19,4)22(13,25)14(2)23/h8,13,15,17,19,25H,5-7,9-12H2,1-4H3/t13-,15+,17+,19-,20-,21-,22-/m0/s1

InChI Key

SYVXMCCIFBTGFR-RJZNOWKXSA-N

Isomeric SMILES

C[C@H]1C[C@H]2[C@@H]3CC[C@@H]4CC(=O)CC[C@@]4(C3=CC[C@@]2([C@]1(C(=O)C)O)C)C

SMILES

CC1CC2C3CCC4CC(=O)CCC4(C3=CCC2(C1(C(=O)C)O)C)C

Canonical SMILES

CC1CC2C3CCC4CC(=O)CCC4(C3=CCC2(C1(C(=O)C)O)C)C

Other CAS RN

13656-78-5

Origin of Product

United States

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